molecular formula C17H18O6 B2757924 Isoagarotetrol CAS No. 104060-61-9

Isoagarotetrol

Cat. No. B2757924
CAS RN: 104060-61-9
M. Wt: 318.325
InChI Key: CWMIROLCTHMEEO-QXSJWSMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoagarotetrol, also known as isosenalinol or 2,6-dimethy1-4-hepten-3-ol, is an organic compound . It appears as a colorless to light yellow liquid with an aromatic smell, similar to the aroma of incense or wood .


Synthesis Analysis

Agarotetrol, a chromone derivative, is found in high concentrations in the water-extract fraction of agarwood . It is detected in the essential oil and hydrosol of agarwood obtained by distillation . The MeOH-soluble fraction of the hot water extract of agarwood was analyzed by HPLC .


Chemical Reactions Analysis

Agarotetrol is known to generate low molecular weight aromatic compounds (LACs) such as benzylacetone upon heating . It is involved in the production of these LACs when agarwood is heated . Agarotetrol (6.84 mg) was heated to 190–200 °C in a glass vial, and the volatile compounds in the headspace of the vial were adsorbed to an SPME fiber inserted through the septum of the cap .


Physical And Chemical Properties Analysis

Isoagarotetrol is a powder . Its molecular weight is 318.32 .

Safety and Hazards

Isoagarotetrol is not classified as a physical, health, or environmental hazard . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

Future Directions

Agarotetrol has been detected in water extracts or decoctions from medical use agarwood . It is useful for the quality evaluation of agarwood in complex prescriptions . Furthermore, agarotetrol itself, contained in Kampo decoctions, may show pharmacological activity, indicating the need to assay the biological activity of agarotetrol in the future .

properties

IUPAC Name

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIROLCTHMEEO-XUWVNRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoagarotetrol

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